3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Comparison: 3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery and material science .
Biological Activity
3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo-pyrimidine structure, classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) attached to the pyrimidine ring. Its potential applications span across various therapeutic areas, including oncology, inflammation, and metabolic disorders.
Chemical Structure and Properties
The molecular formula for this compound is C8H10N4O2. The structure consists of a fused pyrazole and pyrimidine ring with an ethyl substituent at the 3-position and a carboxylic acid at the 5-position. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Various studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as selective protein kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other tumor-promoting kinases. The inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis .
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Antidiabetic Properties : Some derivatives have shown efficacy in modulating glucose metabolism and improving insulin sensitivity, making them candidates for diabetes management .
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes cyclization reactions that incorporate ethyl groups into the pyrazolo-pyrimidine framework. The compound can undergo various chemical transformations typical for carboxylic acids, such as esterification and amidation .
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzyme targets. For instance:
- Kinase Inhibition : By binding to the ATP-binding site of CDKs or other kinases, it prevents substrate phosphorylation, disrupting cell cycle progression in cancer cells .
- Inflammatory Pathway Modulation : It may inhibit the expression of pro-inflammatory cytokines or enzymes involved in inflammatory responses .
Case Studies
Several studies have demonstrated the biological activity of compounds related to this compound:
- Anticancer Studies : A study evaluated various pyrazolo[1,5-a]pyrimidines as CDK inhibitors. Compounds showed IC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential .
- Anti-inflammatory Research : Another study reported that certain derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .
- Diabetes Management : Research indicated that some derivatives improved glucose tolerance in diabetic mice models, highlighting their potential role in managing metabolic disorders .
Properties
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-5-10-12-4-3-7(9(13)14)11-8(6)12/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDDAJUEAWAARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=CN2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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